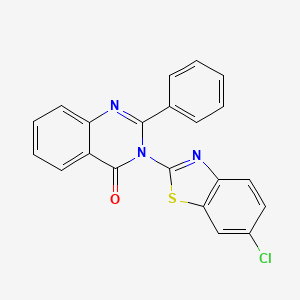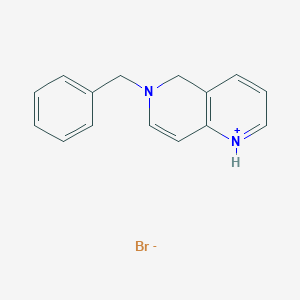
6-Benzyl-5,6-dihydro-1,6-naphthyridin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Benzyl-5,6-dihydro-1,6-naphthyridin-1-ium bromide is a nitrogen-containing heterocyclic compound. This compound belongs to the class of 1,6-naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry . The structure of this compound includes a naphthyridine core with a benzyl group and a bromide ion, contributing to its unique chemical properties.
Preparation Methods
The synthesis of 6-Benzyl-5,6-dihydro-1,6-naphthyridin-1-ium bromide can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions . The reaction conditions often include the use of catalysts such as acids, bases, or metal catalysts to facilitate the cyclization process. Industrial production methods may involve multistep synthesis, nucleophilic substitution reactions, and cycloaddition reactions .
Chemical Reactions Analysis
6-Benzyl-5,6-dihydro-1,6-naphthyridin-1-ium bromide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional functional groups, while substitution reactions can introduce various substituents to the naphthyridine core.
Scientific Research Applications
6-Benzyl-5,6-dihydro-1,6-naphthyridin-1-ium bromide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-Benzyl-5,6-dihydro-1,6-naphthyridin-1-ium bromide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or interfere with DNA replication in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
6-Benzyl-5,6-dihydro-1,6-naphthyridin-1-ium bromide can be compared with other similar compounds, such as:
6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine: This compound has a similar naphthyridine core but differs in its substitution pattern and functional groups.
6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one: Another related compound with a different functional group at the 2-position.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromide ion, which can influence its reactivity and biological activity.
Properties
CAS No. |
83081-97-4 |
|---|---|
Molecular Formula |
C15H15BrN2 |
Molecular Weight |
303.20 g/mol |
IUPAC Name |
6-benzyl-5H-1,6-naphthyridin-1-ium;bromide |
InChI |
InChI=1S/C15H14N2.BrH/c1-2-5-13(6-3-1)11-17-10-8-15-14(12-17)7-4-9-16-15;/h1-10H,11-12H2;1H |
InChI Key |
SZPZNXUGXOXKCA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CN1CC3=CC=CC=C3)[NH+]=CC=C2.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


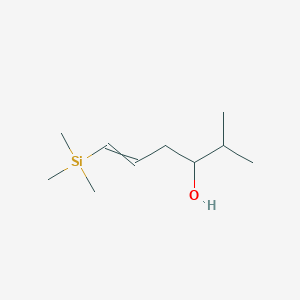
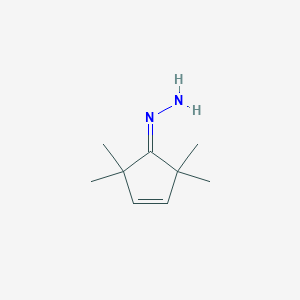
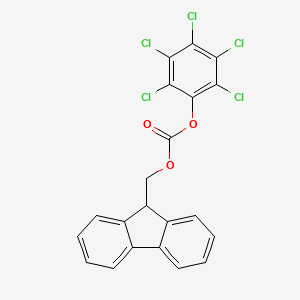
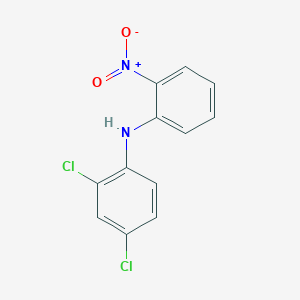
![2-({[(4-Chlorophenyl)sulfanyl]methyl}sulfanyl)-1-methylpyridin-1-ium chloride](/img/structure/B14409408.png)
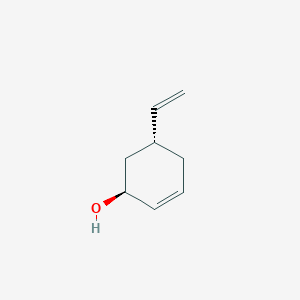
![1-(7-Methyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)octadecan-1-one](/img/structure/B14409418.png)
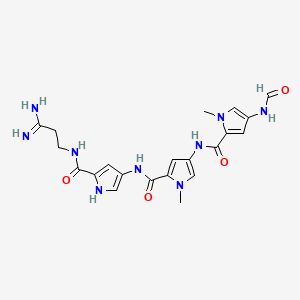
![3-(Hydroxyimino)-2-thiabicyclo[2.2.2]octane-4-carbonitrile](/img/structure/B14409426.png)
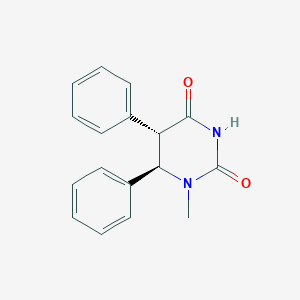
![N-{2-[(1H-Imidazol-2-yl)sulfanyl]phenyl}-4-methylpiperazine-1-carboxamide](/img/structure/B14409435.png)
![2-[2-(Benzyloxy)ethoxy]ethyl carbonochloridate](/img/structure/B14409444.png)
![11-Hydroxy-3,10-dimethoxy-12H-benzo[b]xanthen-12-one](/img/structure/B14409446.png)
